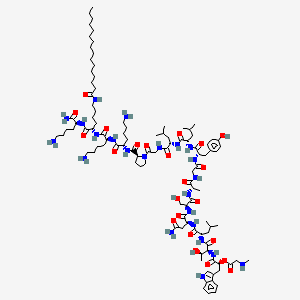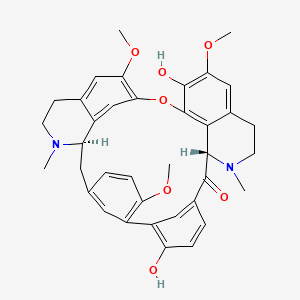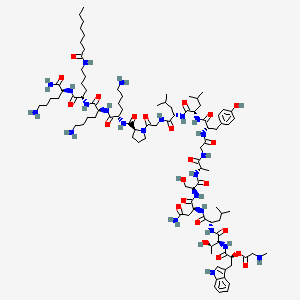
(Sar)WTLNSAGYLLGPKK(Lys-octanoyl)K
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (Sar)WTLNSAGYLLGPKK(Lys-octanoyl)K is a synthetic peptide derivative It is characterized by the presence of a sarcosine (Sar) residue at the N-terminus and an octanoyl group attached to the lysine (Lys) residue
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Sar)WTLNSAGYLLGPKK(Lys-octanoyl)K typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection Steps: Protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high throughput and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(Sar)WTLNSAGYLLGPKK(Lys-octanoyl)K: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions depend on the specific residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
科学研究应用
(Sar)WTLNSAGYLLGPKK(Lys-octanoyl)K: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Biological Research: Used as a tool to study protein-protein interactions and signal transduction pathways.
Industrial Applications: Employed in the development of biosensors and diagnostic assays.
作用机制
The mechanism of action of (Sar)WTLNSAGYLLGPKK(Lys-octanoyl)K involves its interaction with specific molecular targets, such as receptors or enzymes. The octanoyl group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The peptide sequence itself can mimic or inhibit natural ligands, modulating biological pathways.
相似化合物的比较
(Sar)WTLNSAGYLLGPKK(Lys-octanoyl)K: can be compared with other similar compounds, such as:
- (Sar)WTLNSAGYLLGPKK(Lys-palmitoyl)K
- (Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K
- (Sar)WTLNSAGYLLGPKK(Lys-lauroyl)K
These compounds differ primarily in the length of the fatty acid chain attached to the lysine residue. The octanoyl group in This compound provides a balance between hydrophilicity and lipophilicity, making it unique in its ability to interact with both aqueous and lipid environments .
属性
分子式 |
C96H157N23O23 |
|---|---|
分子量 |
2001.4 g/mol |
IUPAC 名称 |
[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(octanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl] 2-(methylamino)acetate |
InChI |
InChI=1S/C96H157N23O23/c1-11-12-13-14-15-34-78(124)103-42-25-21-32-67(86(131)109-65(83(101)128)29-18-22-39-97)111-87(132)66(30-19-23-40-98)110-88(133)68(31-20-24-41-99)112-94(139)75-33-26-43-119(75)80(126)52-106-85(130)69(44-55(2)3)113-89(134)70(45-56(4)5)114-91(136)72(47-60-35-37-62(122)38-36-60)108-79(125)51-105-84(129)58(8)107-93(138)74(54-120)117-92(137)73(49-77(100)123)115-90(135)71(46-57(6)7)116-96(141)82(59(9)121)118-95(140)76(142-81(127)53-102-10)48-61-50-104-64-28-17-16-27-63(61)64/h16-17,27-28,35-38,50,55-59,65-76,82,102,104,120-122H,11-15,18-26,29-34,39-49,51-54,97-99H2,1-10H3,(H2,100,123)(H2,101,128)(H,103,124)(H,105,129)(H,106,130)(H,107,138)(H,108,125)(H,109,131)(H,110,133)(H,111,132)(H,112,139)(H,113,134)(H,114,136)(H,115,135)(H,116,141)(H,117,137)(H,118,140)/t58-,59+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-/m0/s1 |
InChI 键 |
XODIEYZRWNAUJL-MBNUXEJASA-N |
手性 SMILES |
CCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)OC(=O)CNC |
规范 SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)OC(=O)CNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



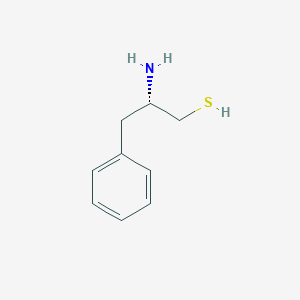
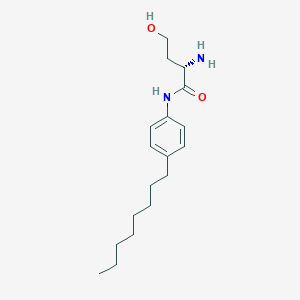

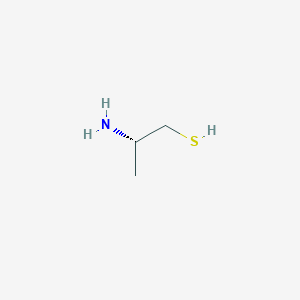
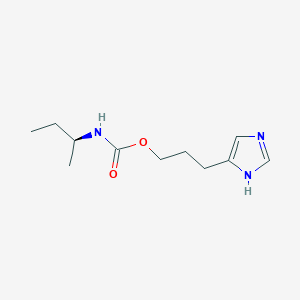
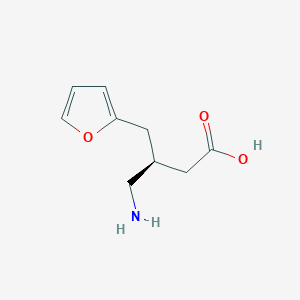
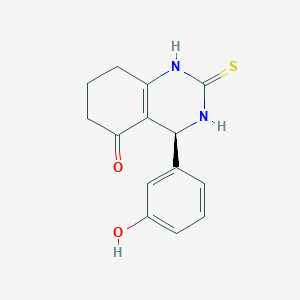
![(S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}alaninamide](/img/structure/B10838753.png)
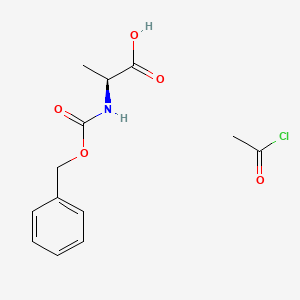

![(S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838768.png)
